molecular formula C12H13IN2O B13682182 5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole

5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole

Cat. No.: B13682182
M. Wt: 328.15 g/mol
InChI Key: ZBIPXGOKBPMSPR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of benzyloxy and iodo substituents on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Iodination: The final step involves the iodination of the pyrazole ring at the 4-position using iodine or an iodine-containing reagent under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of a base and a suitable solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution Reactions: Products include substituted pyrazoles with various functional groups.

    Oxidation and Reduction: Products include benzaldehyde and benzyl alcohol derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy and iodo groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1,3-dimethylpyrazole: Lacks the benzyloxy group, which may affect its reactivity and applications.

    5-(Benzyloxy)-1,3-dimethylpyrazole:

Uniqueness

5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole is unique due to the presence of both benzyloxy and iodo substituents, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H13IN2O

Molecular Weight

328.15 g/mol

IUPAC Name

4-iodo-1,3-dimethyl-5-phenylmethoxypyrazole

InChI

InChI=1S/C12H13IN2O/c1-9-11(13)12(15(2)14-9)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

ZBIPXGOKBPMSPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1I)OCC2=CC=CC=C2)C

Origin of Product

United States

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